molecular formula C10H9ClN2O2S B15252005 2-Chloro-3-methylquinoline-8-sulfonamide

2-Chloro-3-methylquinoline-8-sulfonamide

Cat. No.: B15252005
M. Wt: 256.71 g/mol
InChI Key: NYEBXBGYQJOKNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylquinoline-8-sulfonamide typically involves the reaction of 2-chloro-3-methylquinoline with sulfonamide under specific conditions. One common method includes the use of sulfonyl chloride and a base to facilitate the reaction . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylquinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-Chloro-3-methylquinoline-8-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloro-6-methylquinoline
  • 8-Quinolinesulfonamide

Uniqueness

2-Chloro-3-methylquinoline-8-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, methyl group, and sulfonamide functionality makes it particularly versatile in various applications .

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

2-chloro-3-methylquinoline-8-sulfonamide

InChI

InChI=1S/C10H9ClN2O2S/c1-6-5-7-3-2-4-8(16(12,14)15)9(7)13-10(6)11/h2-5H,1H3,(H2,12,14,15)

InChI Key

NYEBXBGYQJOKNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N)N=C1Cl

Origin of Product

United States

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